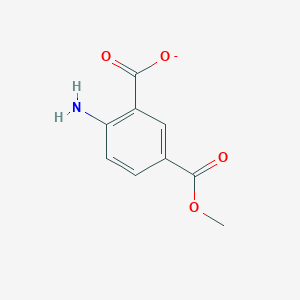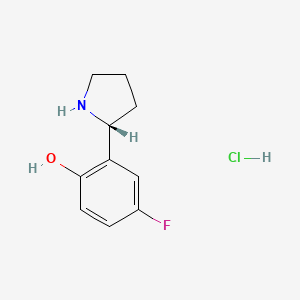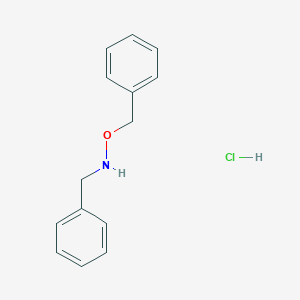
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine is an organic compound that features a methoxy group, a piperidine ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline and 2-chloroethylpiperidine.
Nucleophilic Substitution: The 4-methoxyaniline undergoes a nucleophilic substitution reaction with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine involves its interaction with specific molecular targets. The piperidine ring and aniline moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-(piperidin-1-yl)aniline: Similar structure but with a different substitution pattern on the aniline ring.
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Contains an aldehyde group instead of an aniline moiety.
4-Methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Similar structure but with a benzaldehyde group.
Uniqueness
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, piperidine ring, and aniline moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
170229-79-5 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
4-methoxy-3-(2-piperidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-6-5-12(15)11-14(13)18-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
Clave InChI |
KTSZNTFCOMFPLC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N)OCCN2CCCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8649994.png)












